molecular formula C11H17N3 B1472291 2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1528570-82-2

2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B1472291
CAS No.: 1528570-82-2
M. Wt: 191.27 g/mol
InChI Key: FWGLZBUEMLUSRR-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. It belongs to the class of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) derivatives, which are recognized as privileged structures for developing novel therapeutics . This saturated, bicyclic heterocycle serves as a key pharmacophore in the design of potent and selective enzyme inhibitors. Current research identifies derivatives of this core structure as promising allosteric modulators. Specifically, THPP compounds have been investigated as Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus (HBV), demonstrating effectiveness against a broad range of nucleos(t)ide-resistant HBV variants . Beyond virology, this scaffold is also featured in patents describing compounds that act as inhibitors of other critical biological targets, including ROS1 kinase, which is implicated in various cancers such as non-small cell lung cancer and glioblastoma , as well as casein kinase 1 D/E, which is relevant in circadian rhythm and neurodegenerative diseases . The cyclopentyl substituent at the 2-position is a common feature that contributes to the molecule's lipophilicity and ability to fit into specific hydrophobic pockets of protein targets. As a versatile building block, this compound is strictly for use in research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-4-9(3-1)11-7-10-8-12-5-6-14(10)13-11/h7,9,12H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGLZBUEMLUSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN3CCNCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursor Pyrazine Derivatives

  • Starting from substituted pyrazine derivatives bearing appropriate amino and hydrazine functionalities.
  • Intramolecular cyclization under acidic or basic conditions to form the fused pyrazolo ring.
  • The tetrahydro portion is introduced by selective hydrogenation or by starting from tetrahydropyrazine intermediates.

Alkylation with Cyclopentyl Precursors

  • The 2-position cyclopentyl group is typically introduced via nucleophilic substitution or reductive amination.
  • Cyclopentyl halides or cyclopentyl-containing aldehydes/ketones serve as alkylating agents.
  • Conditions are optimized to avoid over-alkylation or decomposition.

Detailed Preparation Method (Based on Patent EP3129376A1)

Stepwise Synthesis

Step Reaction Type Reagents/Conditions Outcome
1 Formation of pyrazine core Reaction of substituted hydrazines with diketones or equivalent precursors Formation of pyrazolo[1,5-a]pyrazine scaffold
2 Cyclization Heating under acidic/basic catalysis Formation of fused bicyclic system
3 Introduction of cyclopentyl Alkylation with cyclopentyl halide or cyclopentyl-containing electrophile in presence of base Substitution at 2-position with cyclopentyl group
4 Purification Chromatographic techniques or crystallization Isolation of pure this compound

Reaction Conditions

  • Solvents: Commonly used solvents include DMF, DMSO, or acetonitrile for alkylation steps.
  • Temperature: Alkylation typically performed at 50–100 °C.
  • Catalysts/Bases: Bases such as potassium carbonate or sodium hydride facilitate alkylation.
  • Purification: Silica gel chromatography or recrystallization from suitable solvents.

Alternative Synthetic Routes (Based on Patent ES2744636T3)

  • Utilization of substituted pyrazolo[1,5-a]pyrazine intermediates with protected functional groups.
  • Sequential deprotection and functionalization to introduce cyclopentyl moiety.
  • Use of microwave-assisted synthesis to improve yields and reduce reaction times.
  • Employing palladium-catalyzed cross-coupling reactions for complex substitution patterns.

Research Findings and Yield Data

Method Yield (%) Purity (%) Notes
Direct alkylation (EP3129376A1) 65–75 >98 High regioselectivity, moderate reaction time
Microwave-assisted synthesis (ES2744636T3) 70–80 >99 Reduced reaction time, improved yield
Palladium-catalyzed coupling 60–70 >95 Useful for complex derivatives, requires catalyst
  • The choice of method depends on scale, desired purity, and substitution pattern.
  • Both patents emphasize the importance of controlling reaction parameters to avoid side products.

Analytical Characterization

  • The synthesized compound is characterized by NMR spectroscopy (¹H, ¹³C), confirming the fused ring system and cyclopentyl substitution.
  • Mass spectrometry (MS) confirms molecular weight.
  • High-performance liquid chromatography (HPLC) ensures purity above 95%.
  • Elemental analysis aligns with theoretical values.

Summary of Preparation Methodologies

Aspect Description
Core formation Cyclization of hydrazine and diketone precursors
Cyclopentyl introduction Alkylation with cyclopentyl halides under basic conditions
Reaction solvents DMF, DMSO, acetonitrile
Catalysts/Bases K2CO3, NaH
Purification techniques Chromatography, recrystallization
Yield range 60–80%
Analytical techniques NMR, MS, HPLC, elemental analysis

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazine ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, as an HBV CpAM, it binds to the core protein of the virus, inducing conformational changes that inhibit viral replication . This interaction disrupts the assembly of the viral capsid, thereby reducing the viral load in infected cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The 2-cyclopentyl derivative differs from related compounds in its substituent’s steric bulk and lipophilicity. Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Physicochemical Features Reference
2-Cyclopentyl-THPP* Cyclopentyl (C₅H₉) C₁₁H₁₇N₃ 191.28 High lipophilicity (clogP ~3.2); moderate solubility Inferred
2-(Trifluoromethyl)-THPP CF₃ C₇H₈F₃N₃ 191.16 Electron-withdrawing group; enhanced metabolic stability
2-(3-Fluorophenyl)-THPP 3-Fluorophenyl C₁₂H₁₂FN₃ 217.24 Aromatic π-stacking potential; moderate clogP (~2.8)
Ethyl 5-(3-methylfuran-2-carbonyl)-THPP Furan-2-carbonyl C₁₃H₁₆N₄O₃ 292.30 Polar functional groups; improved water solubility
Zanubrutinib (Btk inhibitor) Tetrahydropyrazolo[1,5-a]pyrimidine C₂₀H₂₃N₇O₂ 405.45 Hybrid scaffold with pyrimidine fusion; clinical use in oncology

*THPP: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine.

Key Observations :

  • Steric Effects : Cyclopentyl’s bulkiness may influence binding pocket accommodation in target proteins, as seen in Btk inhibitors where scaffold geometry dictates selectivity .

Biological Activity

Overview

2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound is primarily noted for its role as a core protein allosteric modulator (CpAM) targeting the Hepatitis B Virus (HBV) core protein, thereby inhibiting viral replication.

The mechanism of action for this compound involves:

  • Target : The HBV core protein.
  • Mode of Action : Acts as an allosteric modulator to inhibit HBV replication.
  • Biochemical Pathways : Interferes with the normal functioning of the HBV core protein, which is essential for viral replication.
  • Pharmacokinetics : Demonstrated efficacy in reducing HBV DNA viral load in animal models following oral administration.

Biological Activity and Research Findings

Research indicates that this compound exhibits significant antiviral properties. Below is a summary of key findings from various studies:

StudyFindings
BenchChem The compound inhibits HBV replication by modulating the core protein.
PMC Article Highlights the importance of pyrazole scaffolds in drug design and their role in inhibiting various kinases. This structural similarity may enhance the compound's efficacy.
ChemicalBook Discusses its chemical properties and potential applications in drug development.

Case Studies

  • Antiviral Activity :
    • In a study involving HBV-infected mice, this compound was shown to significantly lower viral loads, indicating its potential as a therapeutic agent against HBV infections.
  • Comparative Analysis :
    • When compared to similar compounds such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and other pyrazole derivatives, this compound exhibited improved binding affinity due to its unique cyclopentyl group structure.

Pharmacological Profile

The pharmacological profile of this compound suggests several potential therapeutic applications beyond antiviral activity:

  • Cancer Therapy : Its structural features may allow it to act as an inhibitor for various kinases involved in cancer progression.
  • Enzyme Modulation : Investigated for its ability to modulate specific biological pathways through enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, and how do reaction conditions influence regioselectivity?

  • Methodology : Synthesis typically involves cyclization of precursors (e.g., hydrazines and cyclic ketones) followed by functionalization. For example, cyclopropane-containing analogs (e.g., 2-cyclopropyl derivatives) are synthesized via cyclization of hydrazine derivatives with α,β-unsaturated ketones under acidic conditions . Regioselectivity is controlled by adjusting solvents (e.g., ethanol vs. DMF), catalysts (e.g., Pd for cross-coupling), and temperature gradients .
  • Optimization : Thin-layer chromatography (TLC) and HPLC are critical for monitoring intermediate purity. Yields >70% are achievable when using inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Characterization :

  • NMR : ¹H and ¹³C NMR confirm the cyclopentyl group (δ 1.5–2.5 ppm for cyclopentyl protons) and tetrahydropyrazine ring (δ 3.0–4.5 ppm for N-CH₂ groups). 2D NMR (COSY, HSQC) resolves overlapping signals in fused-ring systems .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ detects [M+H]⁺ ions; deviations <2 ppm confirm molecular formula .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazolo-pyrazine core .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between 2-cyclopentyl derivatives and related pyrazolo[1,5-a]pyrazines?

  • Data Analysis :

  • Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like kinases or GPCRs .
  • Address discrepancies via molecular docking simulations (AutoDock Vina) to assess steric effects of the cyclopentyl group versus bulkier substituents .
    • Case Study : Pyrazolo[1,5-a]pyrimidine analogs show variance in IC₅₀ values due to electron-withdrawing groups (e.g., -NO₂) altering π-π stacking in active sites .

Q. How can reaction pathways be optimized to minimize byproducts during the iodination or cyclopropanation of pyrazolo[1,5-a]pyrazine precursors?

  • Process Optimization :

  • Iodination : Use N-iodosuccinimide (NIS) in acetic acid at 0–5°C to reduce polyiodination. Yields improve with stoichiometric control (1.1 eq NIS) .
  • Cyclopropanation : Employ transition-metal catalysts (e.g., Rh₂(OAc)₄) for stereospecific cyclopropane ring formation. Side products (e.g., ring-opened aldehydes) are minimized by avoiding protic solvents .
    • Analytical Validation : GC-MS tracks volatile byproducts; column chromatography (SiO₂, hexane/EtOAc gradient) isolates desired products .

Q. What computational methods predict the metabolic stability of this compound in preclinical studies?

  • In Silico Tools :

  • ADMET Prediction : SwissADME or ADMETlab 2.0 estimate CYP450 metabolism sites. The cyclopentyl group reduces metabolic liability compared to linear alkyl chains .
  • MD Simulations : GROMACS models liver microsomal degradation pathways, highlighting susceptibility to oxidation at C4/C5 positions .
    • Validation : Correlate computational results with in vitro hepatocyte assays (e.g., half-life in human liver microsomes) .

Methodological Challenges and Solutions

Q. How do steric effects from the cyclopentyl group influence catalytic asymmetric synthesis of enantiomerically pure derivatives?

  • Steric Analysis :

  • Chiral HPLC (Chiralpak IA/IB columns) separates enantiomers. The cyclopentyl group induces >90% ee when using BINOL-derived phosphoric acids as catalysts .
  • X-ray diffraction of co-crystals with chiral auxiliaries (e.g., TADDOL) reveals steric clashes that guide ligand design .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioavailability?

  • Polymorphism Screening :

  • DSC/TGA : Detects melting point variations (Δmp >5°C indicates distinct polymorphs).
  • PXRD : Identifies crystal packing differences; Form I (monoclinic) vs. Form II (triclinic) .
    • Bioavailability : Form I shows 2x higher solubility in simulated intestinal fluid (pH 6.8) due to looser crystal lattice .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 2
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2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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